![molecular formula C24H18ClN3O6 B4649428 4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate](/img/structure/B4649428.png)
4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
Overview
Description
4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate involves the inhibition of various cellular processes such as DNA synthesis, protein synthesis, and cell division. The compound also induces apoptosis by activating caspase enzymes and increasing reactive oxygen species (ROS) levels in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has various biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which can lead to neuroprotection. It has also exhibited antimicrobial activity against various bacterial strains. Additionally, the compound has cytotoxic effects on cancer cells and can induce apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate in lab experiments include its potential applications in various fields such as cancer treatment, neuroprotection, and antimicrobial activity. However, there are also limitations to using the compound such as its cytotoxic effects on normal cells and potential toxicity.
Future Directions
There are several future directions for research on 4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate. One direction is to further investigate its potential applications in cancer treatment and neuroprotection. Another direction is to explore its antimicrobial activity and potential use as an antibiotic. Additionally, research can be conducted to develop less toxic derivatives of the compound for use in lab experiments.
Scientific Research Applications
Research has shown that 4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has potential applications in various fields such as cancer treatment, neuroprotection, and antimicrobial activity. Studies have shown that the compound has cytotoxic effects on cancer cells and can induce apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, the compound has exhibited antimicrobial activity against various bacterial strains.
properties
IUPAC Name |
[4-(2-chloro-6-nitrophenoxy)phenyl]methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O6/c25-17-4-3-7-21(28(31)32)23(17)34-16-10-8-15(9-11-16)14-33-22(29)13-12-20-24(30)27-19-6-2-1-5-18(19)26-20/h1-11H,12-14H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTWSSHKRICQPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)OCC3=CC=C(C=C3)OC4=C(C=CC=C4Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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